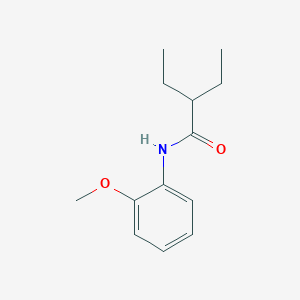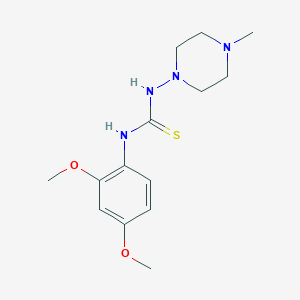
2-ethyl-N-(2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(2-methoxyphenyl)butanamide is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is also known as etofenamate, which is a non-steroidal anti-inflammatory drug (NSAID). However, in
Mechanism of Action
The mechanism of action of etofenamate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Etofenamate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha). It also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Etofenamate has several advantages for use in lab experiments. It has potent anti-inflammatory and analgesic effects, making it useful in the study of various inflammatory conditions. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, one of the limitations of etofenamate is that it can be toxic in high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of etofenamate in scientific research. One potential application is in the study of the role of inflammation in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Etofenamate may also be useful in the development of new anti-inflammatory drugs with improved efficacy and fewer side effects. Additionally, the use of etofenamate in combination with other drugs may enhance its therapeutic effects and reduce toxicity.
Conclusion:
In conclusion, 2-ethyl-N-(2-methoxyphenyl)butanamide, or etofenamate, is a chemical compound that has been extensively used in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Etofenamate has the potential to be a valuable tool in the study of various inflammatory conditions and may lead to the development of new anti-inflammatory drugs with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 2-ethyl-N-(2-methoxyphenyl)butanamide can be achieved through various methods. One of the most commonly used methods is the reaction between 2-methoxybenzoyl chloride and 2-ethylbutyric acid in the presence of a base such as triethylamine. This reaction results in the formation of etofenamate, which can be purified through recrystallization or column chromatography.
Scientific Research Applications
Etofenamate has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of etofenamate is its use as a non-steroidal anti-inflammatory drug (NSAID). It has been shown to have potent anti-inflammatory and analgesic effects, making it useful in the treatment of various inflammatory conditions such as arthritis, bursitis, and tendinitis.
properties
IUPAC Name |
2-ethyl-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(5-2)13(15)14-11-8-6-7-9-12(11)16-3/h6-10H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATWXZZHGQURBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(2-methoxyphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)

![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)


![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)

